4-Azidobutyl methanesulfonate

Overview

Description

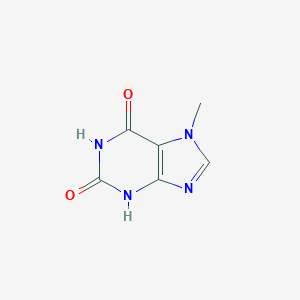

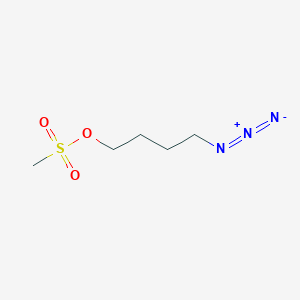

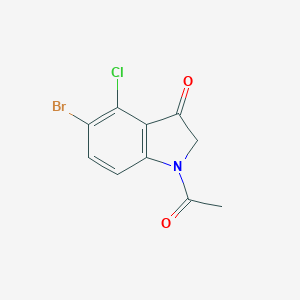

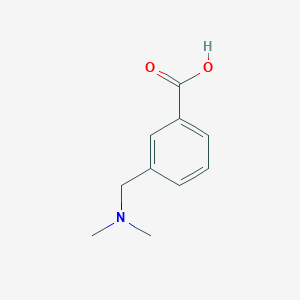

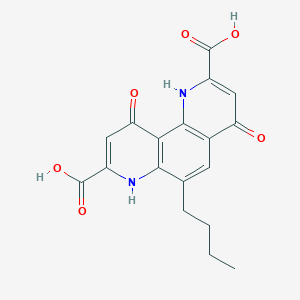

4-Azidobutyl methanesulfonate is a chemical compound with the molecular formula C5H11N3O3S . It has a molecular weight of 193.23 g/mol . The compound is also known by other names such as 4-Azido-1-methanesulfonate-1-butanol and 4-Azidomethanesulfonate-1-butanol .

Molecular Structure Analysis

The molecular structure of 4-Azidobutyl methanesulfonate consists of 5 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The InChI string representation of the molecule isInChI=1S/C5H11N3O3S/c1-12(9,10)11-5-3-2-4-7-8-6/h2-5H2,1H3 . Physical And Chemical Properties Analysis

4-Azidobutyl methanesulfonate has a molecular weight of 193.23 g/mol . It has a computed XLogP3-AA value of 1.3, indicating its relative lipophilicity . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 193.05211239 g/mol . The topological polar surface area is 66.1 Ų .Scientific Research Applications

Enantioselective Synthesis

4-Azidobutyl methanesulfonate: is utilized in the enantioselective synthesis of chiral saturated cyclic amines, which are significant structural motifs in bioactive compounds. A dual catalytic system involving a chiral-at-metal ruthenium complex and tris(4-fluorophenyl)phosphine facilitates the cyclization of aliphatic azides to chiral α-aryl pyrrolidines with high enantioselectivities .

Pharmaceutical Research

In pharmaceutical research, 4-Azidobutyl methanesulfonate is used as a precursor in the synthesis of ®-Sulforaphane, a compound with potential immunomodulatory effects. It is involved in the modulation of inflammatory responses and oxidative stress in murine peritoneal macrophages .

Peptide Modification

The compound serves as a linker in peptide modification to optimize activity and receptor selectivity. The introduction of N-Me groups in peptide ligands can modulate their conformation and enhance their bioactivity, making 4-Azidobutyl methanesulfonate valuable in the preparation of peptide chimeras .

Atom Economy in Synthesis

4-Azidobutyl methanesulfonate: is important for achieving high atom economy in chemical synthesis. Its use in intramolecular C–H amination reactions is particularly appealing due to the lack of necessity for preinstalled functional groups, which allows for efficient synthesis .

Nitrene Transfer Chemistry

The compound plays a crucial role in nitrene transfer chemistry. It is used to generate imido ruthenium intermediates that engage in highly stereocontrolled C–H amination, a method that is gaining attention for its efficiency and selectivity .

Epigenetic Research

In epigenetic research, 4-Azidobutyl methanesulfonate is involved in the study of histone modifications. It is used in the synthesis of compounds that can modulate epigenetic modifications through histone methylation and deacetylation in immune cells .

Mechanism of Action

Target of Action

Methanesulfonate compounds are generally known to interact with various biological molecules, influencing their function and activity .

Mode of Action

It’s known that azide groups can act as a nucleophile, reacting with electrophilic centers in biological molecules . This can lead to changes in the structure and function of these molecules, potentially altering cellular processes.

Biochemical Pathways

Methanesulfonate compounds can participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

Similar methanesulfonate compounds have been shown to be absorbed and distributed in the body, metabolized, and excreted . These properties can significantly impact the bioavailability of the compound.

Result of Action

The azide group’s potential to react with biological molecules could lead to changes in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Azidobutyl methanesulfonate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and stability .

properties

IUPAC Name |

4-azidobutyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O3S/c1-12(9,10)11-5-3-2-4-7-8-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGXRBVFOCMRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572667 | |

| Record name | 4-Azidobutyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azidobutyl methanesulfonate | |

CAS RN |

320573-75-9 | |

| Record name | 4-Azidobutyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-one](/img/structure/B127759.png)

![Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B127786.png)